molecular formula C21H26O11 B1150786 5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)- CAS No. 85889-15-2

5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-

Cat. No. B1150786
CAS RN: 85889-15-2
InChI Key:
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Description

The compound is a complex organic molecule with notable significance in chemical research due to its intricate structure and potential for various applications. Its synthesis and analysis are of interest in the fields of organic chemistry and pharmacology.

Synthesis Analysis

The synthesis of related furan and benzopyran derivatives involves multiple steps, including reactions like the von Pechmann condensation, dehydrogenation, and cyclization processes. These methodologies are pivotal in constructing the core structure of the compound, highlighting the compound's synthetic accessibility and the versatility of furan and benzopyran frameworks in chemical synthesis (Morón, Nguyen, & Bisagni, 1983).

Molecular Structure Analysis

Molecular structure analyses, including spectral analysis and quantum studies, play a crucial role in confirming the structure of synthesized compounds. Techniques such as NMR, IR, MS, and X-ray crystallography provide detailed insights into the compound's structure, including its stereochemistry and the arrangement of functional groups (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The compound's reactivity and interaction with various reagents are essential for understanding its chemical properties. Studies on related compounds show a range of reactions, including photo-bromination and ozonolysis, which elucidate the functional groups' reactivity and the stability of the compound under different conditions (Atta, Hishmat, & Wamhoff, 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical handling of the compound. The crystalline structure analysis provides information on the molecular packing and intermolecular interactions within the compound, which can influence its stability and solubility (Anthal et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various derivatives, such as pyridopsoralens, via the von Pechmann reaction, demonstrating its versatility in chemical reactions (Morón, Nguyen, & Bisagni, 1983).
  • Another study focused on synthesizing and evaluating antimicrobial activity of derivatives like 4H-2-Acetylamido Furo[3,2-c]benzopyran-4-one, indicating potential biological applications of these compounds (Mulwad & Hegde, 2009).
  • A study on Ledebouriella seseloides WOLFF revealed the isolation of new chromones, including derivatives of 5H-Furo[3,2-g][1]benzopyran-5-one, suggesting its natural occurrence and potential in natural product chemistry (Sasaki, Taguchi, Endo, & Yosioka, 1982).

Pharmacological Research

  • Research on aminoalkanol derivatives of 5H-Furo[3,2-g][1]benzopyran-5-one identified compounds with significant antiarrhythmic activity, highlighting its potential in developing new therapeutics (Zawadowski, Turło, & Borkowska, 1989).
  • The synthesis of (±)-5-hydroxymarmesin, a precursor of the skin photosensitizing agent bergapten, from derivatives of this compound, illustrates its role in the biogenetic pathways of pharmacologically active substances (Rodighiero, Manzini, Pastorini, & Guiotto, 1981).

Mechanism of Action

The mechanism of action of furanochromones depends on their specific biological activity. Some furanochromones have been found to have antimicrobial, anti-inflammatory, and anticancer activities. The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Future Directions

The study of furanochromones is an active area of research due to their diverse biological activities. Future research could involve the synthesis of new furanochromone derivatives, investigation of their biological activities, and exploration of their mechanisms of action .

properties

IUPAC Name

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKQLZWZRFMJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-
Reactant of Route 2
5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-
Reactant of Route 3
5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-
Reactant of Route 4
5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-
Reactant of Route 5
5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-
Reactant of Route 6
5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-

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